[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid
Overview
Description
[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid is a compound with the molecular formula C7H8N2O3S and a molecular weight of 200.22 This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Scientific Research Applications
[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid has several applications in scientific research:
Safety and Hazards
The safety information available indicates that this compound may pose certain hazards. The hazard statements include H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding inhalation, skin contact, and eye contact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid typically involves the reaction of 4-hydroxy-6-methylpyrimidine with a suitable thiol reagent under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the hydroxyl group of the pyrimidine is replaced by a thiol group, followed by the addition of acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of [(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity . The pathways involved in its mechanism of action depend on the specific target and the biological context in which it is used.
Comparison with Similar Compounds
[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
4-Hydroxy-6-methyl-2-pyrimidinylacetic acid: Similar structure but lacks the sulfanyl group, which may affect its reactivity and applications.
2-Thio-containing pyrimidines: These compounds have similar biological activities and can undergo similar chemical reactions.
Indole derivatives: Although structurally different, indole derivatives share some biological activities and applications in drug development.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-4-2-5(10)9-7(8-4)13-3-6(11)12/h2H,3H2,1H3,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGJFVUANDOIKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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